Fraxétine

Vue d'ensemble

Description

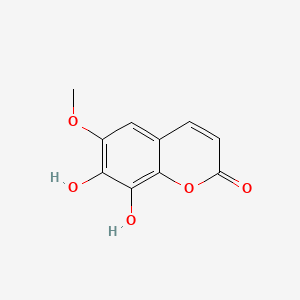

Fraxetin is an O-methylated coumarin . It can be found in Fraxinus rhynchophylla and seeds of Datura stramonium . Fraxin is a glucoside of fraxetin .

Synthesis Analysis

Fraxetin can be synthesized from three different substrates using engineered Escherichia coli . The key enzyme involved in the synthesis of fraxetin from scopoletin is Scopoletin 8-hydroxylase (S8H) . Scopoletin can be synthesized either from esculetin by O-methylation or from ferulic acid by feruloyl CoA 6′-hydroxylase (F6′H) and 4-coumaric acid CoA ligase (4CL) .Molecular Structure Analysis

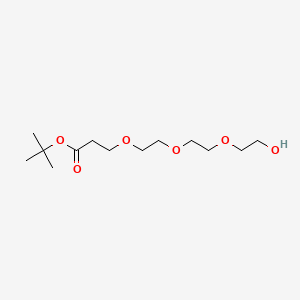

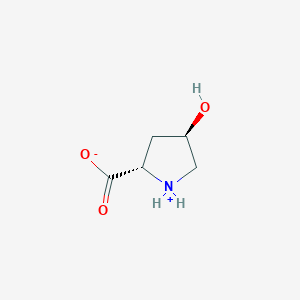

The molecular formula of Fraxetin is C10H8O5 . The molecular weight is 208.17 .Chemical Reactions Analysis

Scopoletin 8-Hydroxylase (S8H) is a key enzyme involved in the synthesis of fraxetin from scopoletin . The introduction of a second hydroxyl group in the ortho position, a reaction catalyzed by scopoletin 8-hydroxylase (S8H), is critical for producing the Fe-mobilizing coumarin fraxetin .Physical And Chemical Properties Analysis

Fraxetin is a flake crystal, which is light yellow under normal conditions . The particle size of Fraxetin Long Circulating Liposome (F-LC-Lipo) was 166.65 ± 8.75 nm with an entrapment efficiency (EE) of 92.18 ± 0.17% .Applications De Recherche Scientifique

Inhibition de la Pathogenicité des Bactéries

La fraxétine a été trouvée pour diminuer la pathogénicité de Streptococcus agalactiae chez le tilapia du Nil . Elle le fait en ciblant Sortase A (SrtA), une protéine responsable de l'ancrage des protéines de surface à la paroi cellulaire des bactéries Gram-positives . La this compound peut diminuer de manière dose-dépendante l'activité de SrtA, ce qui à son tour diminue l'ancrage des protéines de surface à la paroi cellulaire . Cela se traduit par une réduction significative de la capacité d'adhésion de S. agalactiae, réduisant ainsi sa pathogénicité .

Suppression de l'Adipogenèse et de la Production d'Espèces Réactives de l'Oxygène

Il a été démontré que la this compound supprime l'adipogenèse, le processus par lequel les préadipocytes se différencient en adipocytes matures . Ce processus joue un rôle crucial dans la détermination de la capacité de stockage des lipides du tissu adipeux et de la masse grasse chez les adultes . La this compound peut également atténuer la production d'espèces réactives de l'oxygène (ROS) induite pendant l'adipogenèse . Ces effets sont régulés par les voies de signalisation des protéines kinases activées par les mitogènes (MAPK) .

Propriétés Anti-Inflammatoires

Il a été rapporté que la this compound possède des propriétés anti-inflammatoires . Bien que les mécanismes exacts ne soient pas entièrement compris, on pense que les effets anti-inflammatoires de la this compound peuvent être liés à sa capacité à moduler diverses voies de signalisation .

Activités Anticancéreuses

Il a été constaté que la this compound présentait des activités anticancéreuses . On pense qu'elle le fait en induisant l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses et en inhibant leur prolifération .

Fonctions Antioxydantes

La this compound est connue pour ses fonctions antioxydantes . Elle peut neutraliser les radicaux libres nocifs dans le corps, empêchant ainsi le stress oxydatif et les maladies associées .

Fonctions Antibactériennes

Outre ses propriétés anti-inflammatoires et anticancéreuses, la this compound possède également des fonctions antibactériennes . Elle peut inhiber la croissance de certains types de bactéries, ce qui la rend potentiellement utile dans le traitement de diverses infections bactériennes .

Mécanisme D'action

Target of Action

Fraxetin, a natural compound found in various medicinal plants, has been shown to interact with multiple targets. The primary targets of Fraxetin include AKT1 , TNF , and SRC . These targets play a crucial role in cell proliferation and apoptosis, particularly in the context of acute myeloid leukemia (AML) cells .

Mode of Action

Fraxetin interacts with its targets, leading to significant changes in cellular processes. Specifically, it inhibits the proliferation of AML cells and induces apoptosis . Molecular docking studies have shown that these targets have good binding affinity with Fraxetin , suggesting a direct interaction that influences the function of these proteins.

Biochemical Pathways

Fraxetin affects several biochemical pathways, most notably the focal adhesion and the PI3K-AKT signaling pathway . These pathways are critical for the regulation of cell proliferation and apoptosis. By influencing these pathways, Fraxetin can exert its anti-proliferative and pro-apoptotic effects on AML cells .

Pharmacokinetics

The pharmacokinetics of Fraxetin involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that Fraxetin undergoes extensive first-pass metabolism, leading to the formation of Fraxetin-O-glucuronides . This process significantly affects the bioavailability of Fraxetin. Furthermore, the efflux of Fraxetin-O-glucuronides is facilitated by multidrug resistance-associated proteins 3 and 4 (MRP3/4), which contribute to the excretion of Fraxetin .

Result of Action

The molecular and cellular effects of Fraxetin’s action are primarily seen in its ability to inhibit cell proliferation and induce apoptosis in AML cells . Additionally, Fraxetin has been shown to increase the permeability of the cell membrane , further influencing its cellular effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7,8-dihydroxy-6-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7(11)15-10(5)9(13)8(6)12/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVWRBANWNTOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205992 | |

| Record name | Fraxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

574-84-5 | |

| Record name | Fraxetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fraxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydroxy-6-methoxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAXETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD3GD44O3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of fraxetin?

A1: Fraxetin has been shown to interact with various molecular targets, contributing to its pleiotropic effects. Some of the key targets identified include: * mTORC1: Fraxetin activates the mTORC1 pathway, leading to the inhibition of autophagy and apoptosis. [, ] * STAT3: Fraxetin directly interacts with the STAT3 SH2 domain, preventing its dimerization and subsequent activation, ultimately disrupting downstream signaling pathways involved in angiogenesis, glucose metabolism, and the epithelial-mesenchymal transition (EMT). [] * PI3K/Akt: Fraxetin modulates the PI3K/Akt pathway, impacting cellular processes such as neuroinflammation, autophagy, and cell proliferation. [, , , ] * ERK: Fraxetin influences the ERK signaling pathway, contributing to its antifibrotic effects in renal tissue. [] * Nrf2: Fraxetin activates the Nrf2 pathway, leading to the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1). [, ] * JAK2/STAT3: Fraxetin inhibits the JAK2/STAT3 signaling pathway, contributing to its antitumor effects in glioma cells. []

Q2: How does fraxetin's interaction with these targets translate into its observed biological effects?

A2: Fraxetin's interaction with its molecular targets triggers a cascade of downstream effects, leading to various biological responses: * Antitumor activity: By targeting STAT3, PI3K/Akt, and JAK2/STAT3 pathways, fraxetin inhibits cancer cell proliferation, invasion, and migration, while promoting apoptosis in different cancer models. [, , , ] * Antioxidant and anti-inflammatory effects: Fraxetin's activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes, such as HO-1, which contribute to its antioxidant and anti-inflammatory properties. [, , ] * Neuroprotective effects: Modulation of PI3K/Akt and the suppression of microglia-mediated neuroinflammation contribute to fraxetin's neuroprotective effects in models of ischemic stroke and isoflurane-induced neurotoxicity. [, ] * Antifibrotic effects: Fraxetin's influence on the ERK pathway plays a role in its antifibrotic effects observed in renal tissue. [] * Antidiabetic effects: Fraxetin demonstrates potential antidiabetic effects by improving glycemic control and restoring glycoprotein levels in diabetic models. [, ]

Q3: What is the molecular formula and weight of fraxetin?

A3: The molecular formula of fraxetin is C10H8O5, and its molecular weight is 208.17 g/mol. []

Q4: Are there any specific spectroscopic data available for fraxetin identification?

A4: Yes, fraxetin can be identified using various spectroscopic techniques: * Ultraviolet-Visible (UV-Vis) spectroscopy: Fraxetin exhibits characteristic absorption peaks in the UV-Vis region. [, , ] * Mass spectrometry (MS): MS techniques, such as UPLC-MS/MS, are commonly employed for fraxetin detection and quantification. [, ]

Q5: Is there any information regarding fraxetin's stability under various conditions?

A5: Fraxetin's stability can be influenced by factors such as pH, temperature, and storage conditions. Further research is needed to fully elucidate its stability profile. []

Q6: Does fraxetin exhibit any catalytic properties?

A6: While not a traditional catalyst, fraxetin demonstrates iron-reducing properties, particularly under acidic conditions. This characteristic plays a crucial role in its ability to promote iron acquisition in plants. [, ]

Q7: Have any computational studies been conducted on fraxetin?

A7: Yes, density functional theory (DFT) studies have been conducted to investigate fraxetin's antioxidant activity and its regeneration mechanisms in simulated biological environments. []

Q8: How do structural modifications of fraxetin affect its biological activity?

A8: The presence of the catechol moiety in fraxetin is crucial for its iron-reducing capabilities and its role in iron acquisition in plants. Structural modifications affecting this moiety are likely to impact these specific activities. [, ]

Q9: What strategies have been explored to improve fraxetin's bioavailability?

A9: Encapsulation of fraxetin into long circulating liposomes (LC-Lipo) has shown promise in enhancing its oral bioavailability and anti-enteritis effects in preclinical models. []

Q10: What in vitro and in vivo models have been used to evaluate fraxetin's efficacy?

A10: Fraxetin's efficacy has been investigated in various models:* In vitro: Cell lines derived from pancreatic cancer, colon cancer, hepatocellular carcinoma, prostate cancer, glioma, breast cancer, and bladder cancer, as well as primary microglia and human umbilical vein endothelial cells (HUVECs). [1-8, 12-16, 19, 22]* In vivo: Rodent models of ischemic stroke, chronic unpredictable stress, pancreatic cancer, renal fibrosis, periprosthetic osteolysis, diabetes, and doxorubicin-induced cardiotoxicity. [1-3, 8, 11, 13, 19-21, 26]

Q11: What is the safety profile of fraxetin?

A11: While fraxetin generally exhibits a favorable safety profile in preclinical studies, further research, including long-term studies, is needed to fully characterize its safety profile in humans. []

Q12: Are there any specific drug delivery strategies being explored for fraxetin?

A12: The development of LC-Lipo formulations represents a promising drug delivery strategy for fraxetin, aiming to improve its oral bioavailability and target its delivery to specific tissues, such as the intestines. []

Q13: What analytical techniques are commonly employed for fraxetin analysis?

A13: Various analytical methods are used for fraxetin analysis, including: * High-performance liquid chromatography (HPLC): HPLC, particularly coupled with UV-Vis or MS detection, is widely used for fraxetin quantification. [, , , , ] * Ultra-performance liquid chromatography (UPLC): UPLC offers higher resolution and sensitivity compared to HPLC. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid](/img/structure/B1673971.png)

![(3S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S,6S)-1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1673977.png)

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt](/img/structure/B1673991.png)